7-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carbonitrile
Overview
Description
“7-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carbonitrile” is a chemical compound with the molecular formula C11H10N2O2 . It belongs to the class of compounds known as tetrahydroquinolines, which are a large group of natural products .
Synthesis Analysis
The synthesis of this compound involves the reaction of ethyl 3-cyano-3-(4-methoxy-2-nitrophenyl)propanoate with tin and hydrochloric acid in methanol . The reaction is stirred at room temperature for 2 hours, after which the solvent is removed in vacuo. Ethyl acetate is then added, and an aqueous NaHCO3 solution is added to neutralize the solution .Molecular Structure Analysis
The molecular structure of “this compound” consists of 15 heavy atoms and 6 aromatic heavy atoms . The molecule has one rotatable bond, three hydrogen bond acceptors, and one hydrogen bond donor .Physical and Chemical Properties Analysis
The compound has a molecular weight of 202.21 g/mol . It has a high gastrointestinal absorption and is BBB permeant . It is not a P-gp substrate but is a CYP1A2 inhibitor . The compound has a Log Po/w (iLOGP) of 1.53 . It is very soluble, with a solubility of 4.85 mg/ml or 0.024 mol/l .Scientific Research Applications
Chemical Transformations and Synthesis
7-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carbonitrile and its derivatives are central to various chemical transformations. For instance, the reaction of tertiary 2-chloroketones with cyanide ions in dimethyl formamide yields 3-cyanoquinoline-2,4-diones. Methanol as a solvent leads to the formation of 2-oxo-1a,2,3,7b-tetrahydrooxireno[2,3-c]quinoline-7b-carbonitriles, subsequently transforming into 4-hydroxy-3-methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carbonitriles through epoxide ring opening. These processes highlight the compound's utility in synthesizing complex quinoline derivatives with potential applications in various fields including materials science and pharmaceuticals (Klásek et al., 2021).
Antiproliferative Activity
The derivatives of this compound exhibit significant antiproliferative activity. Research into 2-halo-5,6-dihydropyridine- and 2-halo-4A,5,6,7-tetrahydroquinoline-3,4,4(1H)-tricarbonitriles, which share structural similarities, has shown promising biological activity, suggesting potential applications in cancer research and therapy (Mar'yasov, Eremkin, & Nasakin, 2020).
Corrosion Inhibition
Quinoline derivatives, including those structurally related to this compound, have been studied for their corrosion inhibition properties. Computational studies have explored the adsorption and corrosion inhibition properties of novel quinoline derivatives on the corrosion of iron. These studies provide insights into the relationship between structural features and corrosion inhibition efficiency, offering potential applications in materials protection and engineering (Erdoğan et al., 2017).
Fluorescent Dyes
The compound has also been utilized in the synthesis of solvent and pH-independent green fluorescent dyes. Highly fluorescent and stable derivatives synthesized from this compound have applications in bioimaging and analytical chemistry, demonstrating the compound's versatility in creating sensitive and stable fluorescent markers for various scientific applications (Enoua, Uray, & Stadlbauer, 2012).
Antimicrobial Activity
The synthesis of new 6-methoxyquinoline-3-carbonitrile derivatives, structurally related to the compound , has shown moderate to high antimicrobial activity against a range of gram-positive and gram-negative bacteria, as well as fungi. This underscores the potential of such derivatives in developing new antimicrobial agents (Hagrs et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
7-methoxy-2-oxo-3,4-dihydro-1H-quinoline-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-8-2-3-9-7(6-12)4-11(14)13-10(9)5-8/h2-3,5,7H,4H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZDGDWURFYGIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CC(=O)N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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